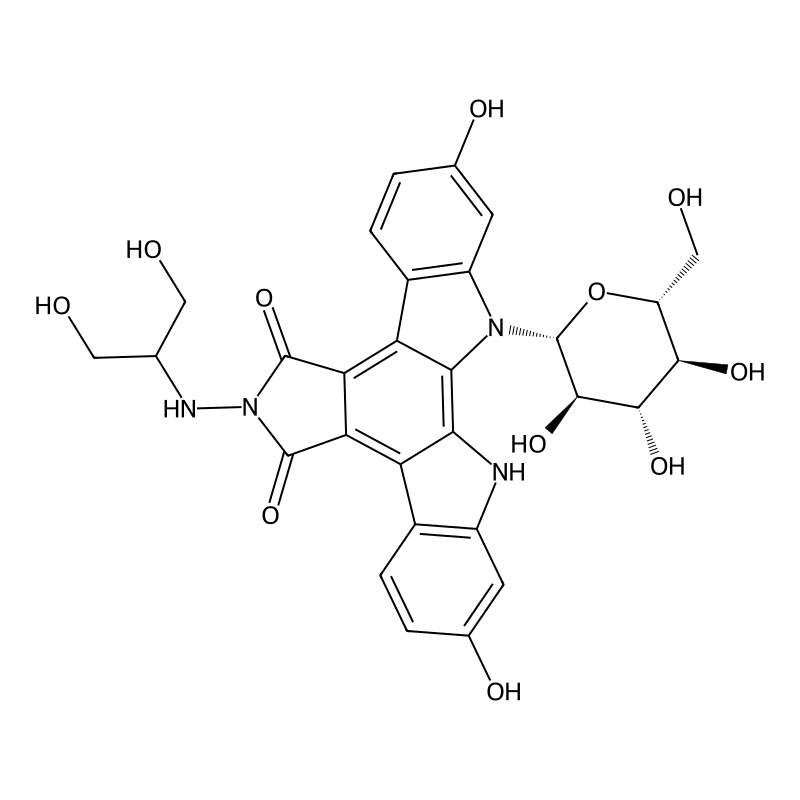

Edotecarin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Edotecarin (CAS 174402-32-5) is a highly potent, non-camptothecin topoisomerase I (Topo I) inhibitor belonging to the indolocarbazole class [1]. Derived from NB-506, edotecarin distinguishes itself by acting as a Topo I poison without intercalating into DNA, binding directly to the Topo I-DNA complex to prevent the religation of single-strand breaks [2]. For procurement professionals and assay developers, edotecarin represents a structurally distinct reference material that avoids the inherent chemical instability and metabolic dependencies associated with traditional camptothecin derivatives, making it a highly reliable standard for in vitro and in vivo oncology research[1].

Substituting edotecarin with classical Topo I inhibitors like camptothecin, topotecan, or irinotecan introduces severe experimental and clinical limitations. Camptothecins are notoriously unstable under physiological conditions due to a reversible pH-dependent opening of their lactone ring, which rapidly inactivates the drug[1]. Furthermore, irinotecan is a prodrug that requires enzymatic conversion by carboxylesterases to its active form (SN-38), making it highly unreliable for direct in vitro cellular assays lacking these specific metabolic pathways [2]. Edotecarin overcomes these procurement and experimental bottlenecks: it does not possess a fragile lactone ring, requires no metabolic activation, is not a substrate for P450-mediated metabolism, and is unaffected by P-glycoprotein (P-gp) efflux pumps that typically confer multidrug resistance against camptothecins [3].

References

- [1] A phase I dose-escalation study of edotecarin (J-107088) combined with infusional 5-fluorouracil and leucovorin in patients with advanced/metastatic solid tumors, Cancer Chemotherapy and Pharmacology, 2008.

- [2] Topoisomerases as Anticancer Targets, Journal of Pharmacology and Experimental Therapeutics, 2011.

- [3] Edotecarin: a novel topoisomerase I inhibitor, Clinical Colorectal Cancer, 2005, 5(1), 39-46.

Topoisomerase I-Mediated DNA Cleavage Potency

In direct comparative in vitro DNA cleavage assays, edotecarin demonstrates significantly higher potency than the benchmark compound camptothecin. Edotecarin inhibits topoisomerase-mediated DNA cleavage with an effective concentration (EC50) of 0.05 μM, whereas camptothecin requires 0.42 μM to achieve the same effect [1]. This 8-fold increase in potency allows for lower dosing in assays, minimizing off-target solvent or concentration-dependent artifacts.

| Evidence Dimension | Inhibition of Topo I-mediated DNA cleavage (EC50) |

| Target Compound Data | 0.05 μM |

| Comparator Or Baseline | Camptothecin (0.42 μM) |

| Quantified Difference | 8-fold higher potency |

| Conditions | In vitro DNA cleavage assay |

Procuring edotecarin ensures researchers can achieve robust Topo I poisoning at significantly lower concentrations, improving the signal-to-noise ratio in biochemical assays.

Cleavage Complex Stability and Duration of Action

The efficacy of a Topo I poison relies on the stability of the drug-enzyme-DNA cleavable complex. Edotecarin forms highly stable complexes that persist significantly longer than those induced by either its parent compound, NB-506, or camptothecin [1]. This sustained stabilization prevents DNA religation more effectively, leading to a longer duration of action and a less cell-cycle-dependent mechanism of cytotoxicity compared to classical camptothecins [2].

| Evidence Dimension | DNA-Topoisomerase I complex stability |

| Target Compound Data | Highly stable, prolonged duration |

| Comparator Or Baseline | Camptothecin and NB-506 (transient, less stable complexes) |

| Quantified Difference | Qualitatively superior stability leading to less cell-cycle dependency |

| Conditions | Cultured cell DNA cleavage assays |

For long-term cell culture studies, edotecarin provides a sustained inhibitory effect, reducing the need for repeated dosing caused by complex dissociation.

Metabolic Independence for Direct Assay Application

Unlike irinotecan, which is a prodrug requiring conversion by carboxylesterases to its active metabolite SN-38, edotecarin is directly active and does not form active metabolites [1]. Furthermore, it is not a substrate for in vitro P450-mediated metabolism [1]. This metabolic independence guarantees that the concentration of the drug applied in vitro directly correlates with target engagement, without the variability introduced by differing metabolic capacities of various cell lines.

| Evidence Dimension | Requirement for metabolic activation |

| Target Compound Data | Directly active; not a P450 substrate |

| Comparator Or Baseline | Irinotecan (requires enzymatic conversion to SN-38) |

| Quantified Difference | 100% direct activity vs. variable prodrug conversion |

| Conditions | In vitro cell culture and cell-free assays |

Eliminates the need for metabolic activation systems (like liver homogenates) in cell-free or cell-based Topo I assays, ensuring reproducible baseline data.

Efficacy in P-Glycoprotein (P-gp) Resistant Models

A major limitation of camptothecin derivatives is their susceptibility to efflux by P-glycoprotein (P-gp), leading to multidrug resistance (MDR). Edotecarin maintains its cytotoxic efficacy in cells that have acquired P-gp-related resistance [1]. This makes it an essential compound for screening panels that include MDR phenotypes, where standard camptothecins would yield false negatives or artificially high IC50 values.

| Evidence Dimension | Efficacy in P-gp overexpressing resistant cells |

| Target Compound Data | Retains full cytotoxic efficacy |

| Comparator Or Baseline | Camptothecins (subject to rapid P-gp efflux) |

| Quantified Difference | Overcomes P-gp mediated resistance |

| Conditions | P-gp expressing human cancer cell lines |

Crucial for oncology procurement focused on multidrug-resistant cancer models where traditional Topo I inhibitors fail.

Reference Standard for Non-Camptothecin Topoisomerase I Inhibition

Because edotecarin is 8-fold more potent than camptothecin and forms highly stable cleavable complexes[1], it serves as an ideal positive control in high-throughput screening assays designed to identify novel, non-intercalating Topo I poisons. Its lack of a fragile lactone ring ensures consistent performance in aqueous assay buffers.

In Vitro Screening in Multidrug-Resistant (MDR) Cell Lines

Edotecarin's ability to bypass P-glycoprotein (P-gp) efflux pumps makes it the preferred Topo I inhibitor for cytotoxicity assays involving MDR cancer models [2]. Researchers procuring compounds for resistant cell line panels should select edotecarin over topotecan or irinotecan to ensure accurate target validation.

Direct Cell-Free Biochemical Assays

Since edotecarin does not require metabolic activation by carboxylesterases (unlike irinotecan) and is not a substrate for P450 enzymes [2], it is perfectly suited for direct application in cell-free biochemical assays, such as plasmid relaxation or DNA cleavage assays, providing reliable, reproducible target engagement.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

Pharmacology

Edotecarin is a synthetic indolocarbazole with antineoplastic activity. Edotecarin inhibits the enzyme topoisomerase I through stabilization of the DNA-enzyme complex and enhanced single-strand DNA cleavage, resulting in inhibition of DNA replication and decreased tumor cell proliferation. (NCI04)

Mechanism of Action

KEGG Target based Classification of Drugs

Isomerases (EC5)

DNA topoisomerase [EC:5.99.1.-]

TOP1 [HSA:7150] [KO:K03163]

Other CAS

Metabolism Metabolites

Wikipedia

Biological Half Life

Dates

2: Sunami S, Nishimura T, Nishimura I, Ito S, Arakawa H, Ohkubo M. Synthesis and biological activities of topoisomerase I inhibitors, 6-arylmethylamino analogues of edotecarin. J Med Chem. 2009 May 28;52(10):3225-37. PubMed PMID: 19397324.

3: Norden AD, Drappatz J, Muzikansky A, David K, Gerard M, McNamara MB, Phan P, Ross A, Kesari S, Wen PY. An exploratory survival analysis of anti-angiogenic therapy for recurrent malignant glioma. J Neurooncol. 2009 Apr;92(2):149-55. Epub 2008 Nov 29. PubMed PMID: 19043778.

4: Animati F, Berettoni M, Bigioni M, Binaschi M, Felicetti P, Gontrani L, Incani O, Madami A, Monteagudo E, Olivieri L, Resta S, Rossi C, Cipollone A. Synthesis, biological evaluation, and molecular modeling studies of rebeccamycin analogues modified in the carbohydrate moiety. ChemMedChem. 2008 Feb;3(2):266-79. PubMed PMID: 18157856.

5: Teicher BA. Next generation topoisomerase I inhibitors: Rationale and biomarker strategies. Biochem Pharmacol. 2008 Mar 15;75(6):1262-71. Epub 2007 Oct 22. Review. PubMed PMID: 18061144.

6: Bayes M. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2007 Mar;29(2):153-73. PubMed PMID: 17440629.

7: Carvajal RD, Ilson DH, Noy A. Possible role of edotecarin, a novel topoisomerase I inhibitor, in therapy-related myelodysplastic syndrome. Leuk Lymphoma. 2007 Jan;48(1):192-4. PubMed PMID: 17325867.

8: Ciomei M, Croci V, Stellari F, Amboldi N, Giavarini R, Pesenti E. Antitumor activity of edotecarin in breast carcinoma models. Cancer Chemother Pharmacol. 2007 Jul;60(2):229-35. Epub 2006 Nov 7. PubMed PMID: 17089166.

9: Hurwitz HI, Cohen RB, McGovren JP, Hirawat S, Petros WP, Natsumeda Y, Yoshinari T. A phase I study of the safety and pharmacokinetics of edotecarin (J-107088), a novel topoisomerase I inhibitor, in patients with advanced solid tumors. Cancer Chemother Pharmacol. 2007 Jan;59(1):139-47. Epub 2006 Jul 4. PubMed PMID: 16819636.

10: Ciomei M, Croci V, Ciavolella A, Ballinari D, Pesenti E. Antitumor efficacy of edotecarin as a single agent and in combination with chemotherapy agents in a xenograft model. Clin Cancer Res. 2006 May 1;12(9):2856-61. PubMed PMID: 16675581.

Explore Compound Types